2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene CAS number
2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene CAS number
An In-depth Technical Guide to 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene and its Isomeric Congeners
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. While specific data for this exact substitution pattern is sparse, this document synthesizes information from closely related isomers and foundational principles of organic chemistry to offer insights into its synthesis, characterization, reactivity, and potential applications. As a trifunctional building block, this molecule offers a versatile platform for the synthesis of complex chemical entities. The strategic incorporation of fluorine and trifluoromethoxy moieties is a well-established strategy for modulating the pharmacokinetic and physicochemical properties of bioactive molecules, making this class of compounds particularly valuable in drug discovery programs.[1][2] This guide serves as a foundational resource for scientists and professionals engaged in the design and development of novel chemical agents.
Chemical Identity and Physicochemical Properties
| Identifier | Data |
| IUPAC Name | 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene |
| Molecular Formula | C₇H₃F₄NO₃ |
| Molecular Weight | 225.10 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1)F)N(=O)[O])OC(F)(F)F |
Table 1: Key Chemical Identifiers.
Isomeric Reference Compounds:
For comparative purposes, the CAS numbers of key isomers are provided below:
-
1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene: CAS 1404193-85-6[3]
-
2-Chloro-1-nitro-3-(trifluoromethoxy)benzene: CAS 1261822-83-6[6]
-
2-Fluoro-1-nitro-3-(trifluoromethyl)benzene: CAS 61324-97-8[7][8]
Predicted Physicochemical Properties:
Experimental data for the target compound is not available. The properties below are estimated based on its structure and data from related compounds.
| Property | Predicted Value | Notes |
| Physical State | Liquid | Similar substituted nitrobenzenes are liquids or low-melting solids.[8][9] |
| Boiling Point | ~230-250 °C | Extrapolated from isomers like 1-nitro-3-(trifluoromethoxy)benzene (240-242 °C)[10] and 2-chloro-1-nitro-3-(trifluoromethoxy)benzene (244.5 °C).[6] |
| Density | ~1.5 - 1.6 g/mL | Based on related fluorinated and nitrated aromatics. |
| Solubility | Immiscible in water; Soluble in common organic solvents (e.g., DCM, Ether, Acetone). | Typical for this class of compounds.[9] |
Table 2: Predicted Physicochemical Properties.
Synthesis and Mechanistic Considerations
The synthesis of 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene would likely proceed via electrophilic nitration of a suitable precursor. The primary challenge lies in controlling the regioselectivity of the nitration to achieve the desired 1,2,3-substitution pattern.
Proposed Synthetic Pathway:
A plausible route starts from 2-fluoro-3-methoxyphenol, which would first be converted to its trifluoromethoxy analog, followed by selective nitration. An alternative, more direct pathway involves the nitration of 1-fluoro-3-(trifluoromethoxy)benzene. The trifluoromethoxy group is generally considered to be a meta-director, while the fluorine atom is an ortho-, para-director. The combined directing effects would need to be carefully managed to favor the desired isomer.
Caption: Figure 1: Proposed Synthetic Pathway.
Exemplary Experimental Protocol (Hypothetical):
This protocol is based on standard procedures for the nitration of aromatic compounds.[11]
Objective: To synthesize 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene via nitration of 1-fluoro-3-(trifluoromethoxy)benzene.
Materials:
-
1-Fluoro-3-(trifluoromethoxy)benzene
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (3 equivalents). Cool the flask to 0-5 °C using an ice bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (1.1 equivalents) to the sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Once the nitrating mixture has cooled back to 0-5 °C, add 1-fluoro-3-(trifluoromethoxy)benzene (1 equivalent) dropwise over 30 minutes. Maintain strict temperature control.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product may separate as an oil.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product, a mixture of isomers, using column chromatography on silica gel to isolate the desired 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene.
Causality Behind Choices:
-
Sulfuric Acid: Acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.
-
Low Temperature: Nitration is a highly exothermic reaction. Low temperatures are crucial to prevent over-nitration and control the formation of undesired byproducts.
-
Aqueous Work-up: Neutralizes the strong acids and removes water-soluble impurities.
Spectroscopic Characterization (Predicted)
The structure of 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene can be unequivocally confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Two aromatic protons would appear as complex multiplets in the δ 7.5-8.5 ppm range, showing couplings to each other and to the ¹⁹F nucleus. |
| ¹³C NMR | Seven distinct signals are expected. Carbons attached to fluorine or the trifluoromethoxy group will appear as doublets or quartets, respectively, due to C-F coupling. The carbon bearing the nitro group will be shifted downfield. |
| ¹⁹F NMR | Two distinct signals are expected: a singlet or narrow multiplet for the -OCF₃ group and a multiplet for the aromatic fluorine atom. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Strong C-F stretching bands for the Ar-F and -OCF₃ groups would be observed in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 225. Fragmentation patterns would likely involve the loss of NO₂ (m/z = 179) and CF₃ (m/z = 156). |
Table 3: Predicted Spectroscopic Data.
Chemical Reactivity and Synthetic Utility
The molecule possesses three key functional groups that dictate its reactivity, making it a versatile intermediate.
-
Nitro Group Reduction: The nitro group can be readily reduced to an aniline derivative using various reagents (e.g., H₂/Pd/C, SnCl₂, Fe/HCl). This resulting amine is a critical handle for introducing further functionality, particularly in the synthesis of pharmaceuticals and dyes.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated towards SₙAr by the electron-withdrawing nitro group positioned ortho to it. This allows for the displacement of fluoride by a range of nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for building molecular complexity.
-
Trifluoromethoxy Group: This group is generally very stable and unreactive, a key feature leveraged in drug design to block metabolic oxidation at that position.[1]
Caption: Figure 2: Key Reactivity Pathways.
Applications in Drug Discovery and Development
The incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry.[12] Fluorine and trifluoromethyl/trifluoromethoxy groups can profoundly influence a drug candidate's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F can prevent oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1]
-
Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity (LogP), which can enhance membrane permeability and improve absorption.[1]
-
Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the potency of a drug.
-
pKa Modulation: The strong electron-withdrawing nature of these groups can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH and impacting solubility and target engagement.[12]
Given these benefits, 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene is an attractive scaffold for developing novel kinase inhibitors, central nervous system agents, and anti-infectives, where such modulations are critical for success.[13]
Safety, Handling, and Disposal
No specific safety data exists for this compound. The following recommendations are based on safety data sheets (SDS) for structurally similar nitroaromatic compounds.[14][15]
| Aspect | Recommendation |
| Hazards | Warning: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][14] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing.[9] Keep away from heat, sparks, and open flames. |
| PPE | Wear protective gloves, chemical safety goggles, and a lab coat.[9][14] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][15] Skin: Wash with plenty of soap and water. Remove contaminated clothing.[14] Inhalation: Move person to fresh air.[15] Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15] |
Table 4: Safety and Handling Summary.
References
- Sigma-Aldrich. 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene.
- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.
- Sigma-Aldrich. 2-Fluoro-3-nitrobenzotrifluoride | 61324-97-8.
- Aarti Industries. GPS Safety Summary - 2,3,4 Tri Fluoro Nitro Benzene.
- Sigma-Aldrich.
- ChemScene.
- Sigma-Aldrich.
- ChemScene. 1-Nitro-3-(trifluoromethoxy)benzene.
- Fisher Scientific.
- ChemicalBook. 3-(Trifluoromethoxy)nitrobenzene | 2995-45-1.
- Matrix Fine Chemicals. 1-NITRO-3-(TRIFLUOROMETHOXY)BENZENE | CAS 2995-45-1.
- Unimplemented. Fluorine in drug discovery: Role, design and case studies.
- ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review.
- LookChem. Cas 2995-45-1,3-(Trifluoromethoxy)nitrobenzene.
- PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals.
- ChemicalBook. 2-chloro-1-nitro-3-(trifluoroMethoxy)benzene.
- CymitQuimica. 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene.
- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Sigma-Aldrich. 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. ajrconline.org [ajrconline.org]
- 3. 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]
- 4. 1-NITRO-3-(TRIFLUOROMETHOXY)BENZENE | CAS 2995-45-1 [matrix-fine-chemicals.com]
- 5. Cas 2995-45-1,3-(Trifluoromethoxy)nitrobenzene | lookchem [lookchem.com]
- 6. 2-chloro-1-nitro-3-(trifluoroMethoxy)benzene CAS#: 1261822-83-6 [m.chemicalbook.com]
- 7. 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | 61324-97-8 [sigmaaldrich.com]
- 8. 2-Fluoro-3-nitrobenzotrifluoride | 61324-97-8 [sigmaaldrich.com]
- 9. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 10. 3-(Trifluoromethoxy)nitrobenzene | 2995-45-1 [chemicalbook.com]
- 11. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
- 15. fishersci.com [fishersci.com]
